4-Cyclohexylpiperidine CAS number and properties
4-Cyclohexylpiperidine CAS number and properties
An In-depth Technical Guide to 4-Cyclohexylpiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Cyclohexylpiperidine, a versatile chemical intermediate with significant applications in pharmaceutical development and neuroscience research. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and explores its role as a precursor to pharmacologically active compounds.
Chemical Identity and Properties
4-Cyclohexylpiperidine is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a variety of more complex molecules. Its unique structure, featuring a piperidine ring attached to a cyclohexyl group, makes it a valuable intermediate in medicinal chemistry.
CAS Number: 14446-73-2[1][2][3] Molecular Formula: C₁₁H₂₁N[1][2][3] IUPAC Name: 4-cyclohexylpiperidine[3]
Physicochemical Data
The key physical and chemical properties of 4-Cyclohexylpiperidine are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Weight | 167.29 g/mol | [1][2][3] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 75-78 °C | [2] |
| Boiling Point | 248.8 ± 8.0 °C (Predicted) | [2] |
| Density | 0.916 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 10.45 ± 0.10 (Predicted) | [1][2] |
| Purity | ≥ 95% (as commonly supplied) | [4] |
A hydrochloride salt version (4-Cyclohexylpiperidine HCl, CAS: 60601-62-9) is also commonly used and is noted for its stability and favorable solubility profile.[5][6]
Synthesis and Experimental Protocols
While specific, detailed synthetic protocols for 4-Cyclohexylpiperidine are not extensively published in primary literature, its structure lends itself to common organic synthesis techniques. A plausible and widely applicable method is the catalytic hydrogenation of 4-phenylpyridine.
General Synthesis Workflow: Catalytic Hydrogenation
This workflow outlines the reduction of 4-phenylpyridine to produce 4-cyclohexylpiperidine. This two-step reduction first saturates the phenyl ring and then the pyridine ring.
Experimental Protocol: Catalytic Hydrogenation of 4-Phenylpyridine
Objective: To synthesize 4-Cyclohexylpiperidine via the complete reduction of 4-phenylpyridine.
Materials:
-
4-Phenylpyridine
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Platinum(IV) oxide (PtO₂, Adams' catalyst) or Rhodium on carbon (Rh/C)
-
Ruthenium on carbon (Ru/C) or Raney Nickel
-
Hydrogen gas (H₂)
-
Glacial Acetic Acid
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Ethanol
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Ammonia solution
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Standard glassware for filtration and purification
Methodology:
-
Step 1: Phenyl Ring Reduction:
-
In a high-pressure reaction vessel, dissolve 4-phenylpyridine in glacial acetic acid.
-
Add the first hydrogenation catalyst (e.g., 5 mol% PtO₂ or Rh/C).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).
-
Heat the mixture (e.g., to 50-80 °C) and agitate until hydrogen uptake ceases, indicating the saturation of the phenyl ring to form 4-cyclohexylpyridine.
-
Cool the reaction, vent the hydrogen, and filter to remove the catalyst. The filtrate contains the intermediate.
-
-
Step 2: Pyridine Ring Reduction:
-
Neutralize the acidic solution from Step 1 and extract the 4-cyclohexylpyridine intermediate.
-
Dissolve the intermediate in a suitable solvent such as ethanol containing ammonia.
-
Add the second, more robust catalyst (e.g., 5 mol% Ru/C or a slurry of Raney Nickel).
-
Return the mixture to the hydrogenation apparatus and subject it to more forcing conditions (higher pressure and temperature, e.g., >1000 psi and >100 °C) to reduce the pyridine ring.
-
Monitor the reaction by TLC or GC-MS until completion.
-
-
Purification:
-
After the reaction is complete, cool the vessel, vent, and carefully filter off the catalyst.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent (e.g., hexanes) to yield pure 4-cyclohexylpiperidine as a white solid.
-
Spectroscopic Analysis
Structural confirmation of the synthesized 4-Cyclohexylpiperidine is achieved through standard spectroscopic methods.
-
¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aliphatic region (approx. 0.8-3.0 ppm) corresponding to the protons on the cyclohexyl and piperidine rings. A broad singlet corresponding to the N-H proton of the piperidine ring would also be present, which would disappear upon D₂O exchange.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the two rings. The number of signals will depend on the symmetry of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons. A key feature is the N-H stretching band in the region of 3300-3500 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 167, corresponding to the molecular weight of the compound.[3] Fragmentation patterns would involve the loss of alkyl fragments from the rings.
Applications in Drug Development and Mechanism of Action
4-Cyclohexylpiperidine is a key intermediate in the synthesis of various pharmaceuticals, including analgesics, anti-inflammatory drugs, and psychoactive compounds.[5] Its structural motif is found in analogues of Phencyclidine (PCP), a well-known dissociative anesthetic that acts as a non-competitive NMDA receptor antagonist and dopamine reuptake inhibitor.[7][8]
Research into derivatives like 4'-fluoro-PCP (4'-F-PCP) has elucidated the downstream signaling pathways associated with their abuse potential. These compounds enhance dopaminergic (DAergic) neurotransmission in the brain's reward centers, such as the nucleus accumbens (NAc).[9]
Dopaminergic Signaling Pathway
The diagram below illustrates the proposed mechanism by which PCP-like molecules, derived from precursors like 4-cyclohexylpiperidine, modulate dopaminergic signaling. By inhibiting the dopamine transporter (DAT), these compounds increase synaptic dopamine levels, leading to the activation of downstream signaling cascades that are linked to their rewarding and reinforcing effects.[9]
Safety and Handling
As with all chemical reagents, 4-Cyclohexylpiperidine and its derivatives should be handled with appropriate safety precautions in a well-ventilated laboratory setting.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]
-
Hazards: While specific data for 4-cyclohexylpiperidine is limited, related piperidine compounds are classified as irritants and may be harmful if swallowed or inhaled.[2][11] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
4-Cyclohexylpiperidine is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and pharmacology. Its utility as a synthetic intermediate for potent, biologically active molecules underscores its importance in the ongoing development of novel therapeutics for neurological and inflammatory disorders. A thorough understanding of its properties, synthesis, and the biological pathways it can influence is crucial for leveraging its full potential in research and drug discovery.
References
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- 3. 4-Cyclohexylpiperidine | C11H21N | CID 424240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-cyclohexylpiperidine | 14446-73-2 [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. scbt.com [scbt.com]
- 7. Phencyclidine - Wikipedia [en.wikipedia.org]
- 8. Reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. fishersci.com [fishersci.com]
- 11. 1-Cyclohexylpiperidine | C11H21N | CID 18724 - PubChem [pubchem.ncbi.nlm.nih.gov]
